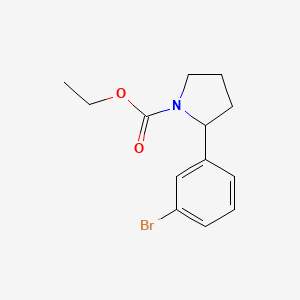
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1457676-10-6 . It has a molecular weight of 298.18 and its IUPAC name is ethyl 2- (3-bromophenyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16BrNO2/c1-2-17-13 (16)15-8-4-7-12 (15)10-5-3-6-11 (14)9-10/h3,5-6,9,12H,2,4,7-8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.18 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Wirkmechanismus
The exact mechanism of action of Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain receptors and ion channels in the central nervous system. It has been reported to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to possess significant analgesic and anti-inflammatory activities, making it a potential candidate for the treatment of pain and inflammation. Moreover, it has been reported to inhibit the growth and proliferation of certain types of cancer cells, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Moreover, it exhibits potent pharmacological activities at low concentrations, making it a cost-effective option for drug development. However, its limitations include its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate. One potential avenue is to explore its potential as a therapeutic agent for the treatment of epilepsy, pain, and inflammation. Another direction is to investigate its anticancer properties and its potential as a chemotherapeutic agent. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in the central nervous system. Overall, the potential applications of this compound in the field of medicinal chemistry make it an exciting area of research with promising prospects for the future.
Synthesemethoden
The synthesis of Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate involves the reaction of 3-bromobenzaldehyde with ethyl pyrrolidine-1-carboxylate in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in drug development. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities in animal models. Moreover, it has been reported to possess significant activity against certain types of cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)15-8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9,12H,2,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVODUBHJPCXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)
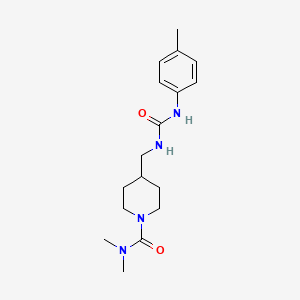
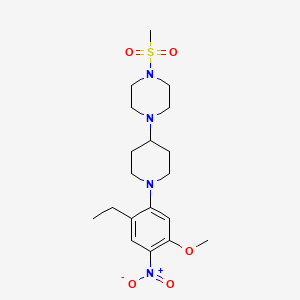
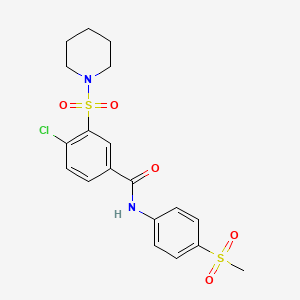
![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)

![1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2939461.png)
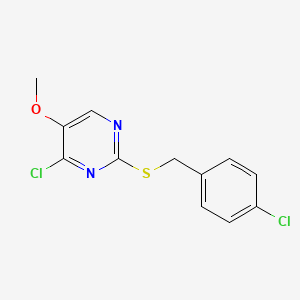
![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2939467.png)
![N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2939468.png)
![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)
![Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate](/img/structure/B2939473.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole](/img/structure/B2939476.png)